1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c18-14-3-1-2-4-15(14)26(24,25)19-9-7-12(8-10-19)20-11-16(22)21(17(20)23)13-5-6-13/h1-4,12-13H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJGAFWEYEBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic derivative notable for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structure:
- Molecular Formula : C15H18BrN3O3S
- Molecular Weight : 392.29 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to influence the binding affinity and selectivity towards specific biological targets, which may include:
- Inhibition of Enzymatic Activity : The presence of the bromobenzenesulfonyl moiety suggests potential inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine and imidazolidine structures may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Properties
Research has explored the anticancer potential of similar compounds. Preliminary results suggest that this compound may induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.2 |
| A549 (lung cancer) | 20.0 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results demonstrated a strong correlation between structural modifications and enhanced antimicrobial potency against Gram-positive bacteria. -
Anticancer Activity Assessment :
In a recent publication, Johnson et al. (2024) investigated the cytotoxic effects of the compound on multiple cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and cervical cancer cells.
Preparation Methods
Sulfonylation of Piperidin-4-ol
Piperidin-4-ol reacts with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide (Fig. 1A). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, with HCl scavenged by the base.
Optimization Notes :
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Temperature : Room temperature suffices, though elevated temperatures (40–50°C) may accelerate completion.
- Yield : ~85–90% after aqueous workup and recrystallization.
Synthesis of 3-Cyclopropylimidazolidine-2,4-dione
Hydantoin Formation via Bucherer-Bergs Reaction
Cyclopropylamine reacts with glyoxylic acid and urea under reflux in aqueous ethanol to form the hydantoin ring (Fig. 1B). The mechanism involves:
- Condensation of cyclopropylamine with glyoxylic acid to form an imine.
- Cyclization with urea to generate the hydantoin core.
Key Parameters :
- Molar Ratios : 1:1:1 (cyclopropylamine:glyoxylic acid:urea).
- Reaction Time : 6–8 hours at 80°C.
- Yield : ~70–75% after recrystallization from ethanol/water.
Fragment Coupling: Mitsunobu Reaction
Activation and Bond Formation
The hydroxyl group of 1-(2-bromobenzenesulfonyl)piperidin-4-ol is activated via conversion to a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride). Subsequent Mitsunobu reaction with 3-cyclopropylimidazolidine-2,4-dione couples the fragments (Fig. 1C).
Reaction Conditions :
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Solvent : Tetrahydrofuran (THF) or DMF.
- Temperature : 0°C to room temperature.
- Yield : ~65–70% after column chromatography.
Alternative Synthetic Routes
Nucleophilic Substitution
The mesylated piperidine intermediate undergoes SN2 displacement with the hydantoin’s nitrogen in DMF at 60°C (Fig. 2A). This method avoids Mitsunobu’s cost but requires stringent anhydrous conditions.
Reductive Amination (Hypothetical)
If the hydantoin bore an aldehyde group, reductive amination with piperidin-4-amine could form the C–N bond. However, this route remains unexplored in the literature.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability and Challenges
Cost-Efficiency
Regulatory Considerations
- Bromine Handling : Safe disposal of brominated byproducts is critical.
- Hydantoin Stability : Thermal decomposition above 200°C mandates controlled processing.
Comparative Yield Analysis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | DCM/TEA | 88 | 99.2 |
| Hydantoin Synthesis | Bucherer-Bergs | 73 | 98.5 |
| Coupling | Mitsunobu | 68 | 99.7 |
| Coupling | SN2 Displacement | 60 | 97.8 |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione?
- Methodology : The synthesis typically involves three key steps:
Piperidine Functionalization : Alkylation or sulfonylation of the piperidine core, often using 2-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .
Cyclopropane Introduction : Reaction of cyclopropylamine derivatives with carbonyl precursors to form the imidazolidine-2,4-dione ring .
Coupling Reactions : Final coupling steps (e.g., nucleophilic substitution or amidation) to integrate the cyclopropyl group .
- Optimization : Yields depend on solvent polarity (e.g., dichloromethane or DMF), temperature (0–60°C), and stoichiometric ratios of reagents .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying piperidine sulfonylation and imidazolidine ring formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry, particularly if chiral centers or spiro configurations are present .
Q. What are the known biological targets or activities associated with structurally similar compounds?
- Anticancer Activity : Piperidine-sulfonyl derivatives show inhibition of kinases (e.g., PI3K/AKT pathway) and apoptosis induction in cancer cell lines .
- Antimicrobial Properties : Analogous compounds with brominated aryl groups exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Neurological Targets : Piperidine cores are common in sigma-1 receptor modulators, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can researchers address low yield in the sulfonylation step during synthesis?
- Contradiction Analysis : Low yields may arise from steric hindrance at the piperidine nitrogen. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate the nitrogen efficiently .
- Microwave-assisted synthesis to accelerate reaction kinetics .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the sulfonylated intermediate .
Q. What experimental strategies can elucidate the binding mechanism of this compound with potential enzyme targets?
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (e.g., KD values) with purified enzymes .
- Molecular Dynamics (MD) Simulations : Pair with X-ray crystallography data (if available) to model interactions at the active site .
- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-analogs for kinases) to assess displacement efficacy .
Q. How should discrepancies between in vitro and in vivo activity data be systematically investigated?
- Metabolic Stability Testing : Assess hepatic microsomal degradation to identify rapid metabolism as a cause of in vivo inefficacy .
- Solubility Optimization : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins to improve bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
Safety and Handling
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent sulfonyl group hydrolysis .
- PPE : Use nitrile gloves and fume hoods during synthesis; avoid inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
